(2-Nitropyridin-3-yl)boronic acid pinacol ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(2-Nitropyridin-3-yl)boronic acid pinacol ester” is a type of boronic acid pinacol ester . It is an organoboron compound, which is a class of compounds that contain carbon-boron bonds . These compounds are highly valuable building blocks in organic synthesis .

Synthesis Analysis

The synthesis of boronic acid pinacol esters like “(2-Nitropyridin-3-yl)boronic acid pinacol ester” often involves the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds . The reaction conditions are mild and tolerant of various functional groups . Protodeboronation, a process that removes the boron group from the boronic ester, is also a key transformation in the synthesis of these compounds .

Molecular Structure Analysis

The molecular structure of “(2-Nitropyridin-3-yl)boronic acid pinacol ester” includes a nitropyridinyl group and a boronic acid pinacol ester group . The empirical formula of this compound is C11H15BN2O4 .

Chemical Reactions Analysis

Boronic acid pinacol esters like “(2-Nitropyridin-3-yl)boronic acid pinacol ester” can undergo various chemical reactions. One of the most common reactions is the Suzuki–Miyaura coupling reaction, which is used to form carbon-carbon bonds . Another reaction is protodeboronation, which removes the boron group from the boronic ester .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Nitropyridin-3-yl)boronic acid pinacol ester” include a molecular weight of 250.06 and a melting point of 155-159 °C .

Wissenschaftliche Forschungsanwendungen

Synthesis and Utility in Coupling Reactions

Boronic acid pinacol esters are pivotal intermediates in the Suzuki-Miyaura coupling reaction, a widely employed method to connect organic building blocks. These esters facilitate the formation of biaryls and heterobiaryls, essential structures in pharmaceuticals, agrochemicals, and organic materials. For instance, the synthesis of (2-aminopyrimidin-5-yl) boronic acid showcases an efficient synthesis route involving metal–halogen exchange followed by trapping with B(Oi-Pr)3, demonstrating the utility of boronic acid pinacol esters in complex molecule synthesis (Patel et al., 2016). Additionally, the rapid synthesis of 3-amino-imidazopyridines using a microwave-assisted approach emphasizes the versatility of 2-aminopyridine-5-boronic acid pinacol ester as a building block, highlighting its stability and reactivity in metal-catalyzed coupling reactions (Dimauro & Kennedy, 2007).

Analytical Challenges and Solutions

The analysis of these highly reactive esters poses significant challenges due to their susceptibility to hydrolysis, complicating purity assessment and quality control in synthetic schemes. Innovative analytical strategies, such as employing non-aqueous and aprotic diluents along with highly basic mobile phases in reversed-phase liquid chromatography, have been developed to stabilize these compounds for accurate analysis, ensuring the integrity of the synthesized products (Zhong et al., 2012).

Environmental and Green Chemistry Applications

Boronic acid pinacol esters are also significant in green chemistry, where methods for their synthesis and application are developed to minimize environmental impact. For instance, a metal- and additive-free photoinduced borylation of haloarenes directly to boronic acids and esters offers a simpler, less toxic, and environmentally benign alternative to traditional methods that require metal catalysts and additional purification procedures (Mfuh et al., 2017).

Zukünftige Richtungen

The future directions of research on boronic acid pinacol esters like “(2-Nitropyridin-3-yl)boronic acid pinacol ester” could involve the development of new synthesis methods and reactions . For example, the development of catalytic protodeboronation of alkyl boronic esters using a radical approach has been reported . This method allows for the formal anti-Markovnikov hydromethylation of alkenes, a valuable but previously unknown transformation .

Eigenschaften

IUPAC Name |

2-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BN2O4/c1-10(2)11(3,4)18-12(17-10)8-6-5-7-13-9(8)14(15)16/h5-7H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTUDYNVKBCWBRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

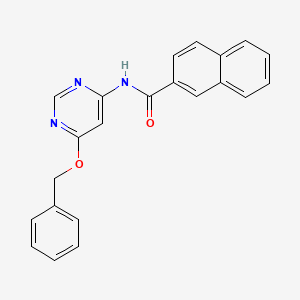

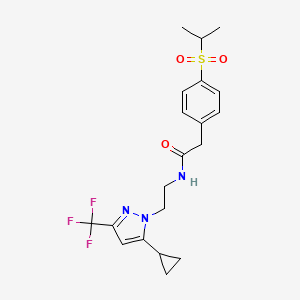

![Tert-butyl 4-[2-oxo-2-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethyl]piperidine-1-carboxylate](/img/structure/B2772255.png)

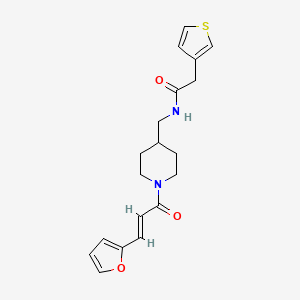

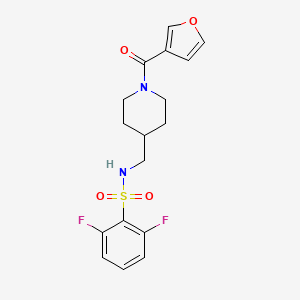

![9-((4-(2-(4-chlorophenyl)acetyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2772256.png)

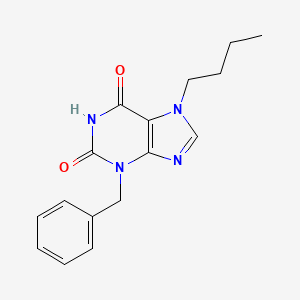

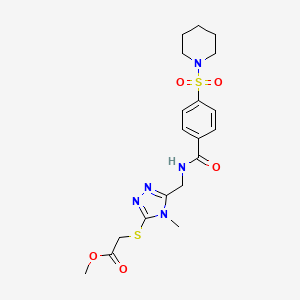

![N-(oxolan-2-ylmethyl)-4-[5-thiophen-2-yl-3-(trifluoromethyl)pyrazol-1-yl]benzamide](/img/structure/B2772265.png)

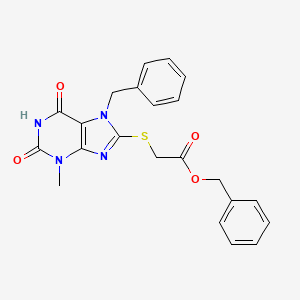

![2-(Benzyloxy)-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole](/img/structure/B2772266.png)